molecular formula C8H11NO2 B12319515 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI)

Cat. No.: B12319515
M. Wt: 153.18 g/mol
InChI Key: NYBCAASYDQOKAL-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexane-2,4-dione,1-(1-methylethyl)-,(1R,5R)-(9CI) is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives typically involves metal-catalyzed cyclization reactions. One common method is the cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions. For example, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been reported to produce 3-Azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . This method is practical for large-scale synthesis and provides a wide spectrum of derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of 3-Azabicyclo[3.1.0]hexane-2,4-dione.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C8H11NO2/c1-4(2)8-3-5(8)6(10)9-7(8)11/h4-5H,3H2,1-2H3,(H,9,10,11)

InChI Key

NYBCAASYDQOKAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC1C(=O)NC2=O

Origin of Product

United States

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